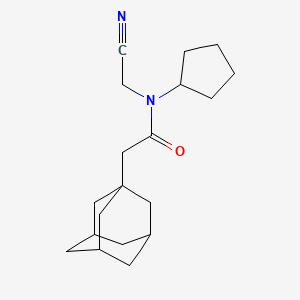
N-(2-adamantyl)-3-chloro-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)-3-chloro-N-ethylbenzamide is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts high stability and resistance to degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-3-chloro-N-ethylbenzamide typically involves the following steps:
Preparation of 2-adamantylamine: This is achieved by the amination of adamantane using ammonia or an amine source under high pressure and temperature.
Chlorination: The 3-position of the benzamide ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The 2-adamantylamine is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-adamantyl)-3-chloro-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of adamantyl ketones or carboxylic acids.
Reduction: Formation of adamantyl alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(2-adamantyl)-3-chloro-N-ethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its stability and unique structural properties. It may exhibit antiviral, antibacterial, or anticancer activities.
Materials Science: The compound’s rigid structure makes it suitable for use in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-3-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-adamantyl)-N-methylbenzamide
- N-(2-adamantyl)-3-bromo-N-ethylbenzamide
- N-(2-adamantyl)-3-chloro-N-methylbenzamide
Uniqueness
N-(2-adamantyl)-3-chloro-N-ethylbenzamide is unique due to the presence of both the adamantyl and 3-chlorobenzamide moieties, which confer distinct chemical and biological properties. Its stability, rigidity, and potential biological activity make it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3-chloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-2-21(19(22)14-4-3-5-17(20)11-14)18-15-7-12-6-13(9-15)10-16(18)8-12/h3-5,11-13,15-16,18H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXKNUABGHVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2999757.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2999759.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)
![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)


![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)
